molecular formula C9H6N2O2S B8468462 5-Carboxy-2-(2-thiazolyl)-pyridine

5-Carboxy-2-(2-thiazolyl)-pyridine

Cat. No.: B8468462
M. Wt: 206.22 g/mol
InChI Key: JIISXCDFLDWKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carboxy-2-(2-thiazolyl)-pyridine (CAS 1821370-71-1) is a sophisticated heterocyclic compound that serves as a key synthetic intermediate and valuable scaffold in medicinal chemistry and drug discovery research. Its molecular structure, incorporating both pyridine and thiazole rings, is a privileged motif found in numerous biologically active molecules. Compounds featuring pyridine-thiazole hybrids have demonstrated significant potential in anticancer research, with studies showing derivatives inducing apoptosis in cancer cell lines such as A549 lung carcinoma through mitochondrial pathways and caspase-3 activation . Furthermore, such molecular frameworks are actively investigated for antimicrobial and anti-inflammatory applications, with research indicating their ability to inhibit cyclooxygenase (COX) enzymes and exhibit promising activity in protein denaturation assays . The presence of multiple carboxylic acid functional groups on this scaffold provides versatile handles for further synthetic modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. The physicochemical properties of related pyridine-thiazole hybrids often comply with Lipinski's rule of five, suggesting favorable drug-likeness characteristics for pharmaceutical development . This compound is particularly valuable for researchers developing novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and inflammatory conditions. It is supplied for laboratory research purposes to facilitate the advancement of chemical biology and pharmaceutical sciences. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

IUPAC Name

6-(1,3-thiazol-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H6N2O2S/c12-9(13)6-1-2-7(11-5-6)8-10-3-4-14-8/h1-5H,(H,12,13)

InChI Key

JIISXCDFLDWKHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=NC=CS2

Origin of Product

United States

Synthetic Methodologies for 5 Carboxy 2 2 Thiazolyl Pyridine and Its Derivatives

Strategies for the Construction of the Pyridine (B92270) and Thiazole (B1198619) Core of 5-Carboxy-2-(2-thiazolyl)-pyridine

Ring Closure and Cyclocondensation Reactions

Ring closure and cyclocondensation reactions are fundamental to the formation of both the pyridine and thiazole heterocycles. The Hantzsch pyridine synthesis, a classic method, involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. youtube.com Variations of this method can be adapted to create the pyridine portion of the target molecule.

For the thiazole ring, the Hantzsch thiazole synthesis is the most prominent method. This typically involves the reaction of an α-haloketone with a thioamide. In the context of this compound, a pyridine-containing thioamide could be condensed with a suitable α-halocarbonyl compound bearing a carboxyl group or its precursor. Other methods for thiazole synthesis include the reaction of thioamides with 2-chloroxiranes or the Cook-Heilborn synthesis, which converts α-aminonitriles into 5-aminothiazoles using reagents like carbon disulfide. pharmaguideline.com

Cyclocondensation reactions often provide a direct route to the fused or linked heterocyclic system. For instance, reacting 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with reagents like chloroacetone (B47974) or ethyl chloroacetate (B1199739) can yield thiazole rings directly attached to a pyridine scaffold. nih.gov These reactions proceed through nucleophilic substitution followed by an intramolecular cyclization. nih.gov

Reaction Type Reactants Product Type Reference
Thiazole Synthesis1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea, α-bromoketones4,6-Dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives nih.gov
Thiazole Synthesis2-oxopyridinyl thiourea (B124793), Hydrazonyl chlorideSubstituted 1,3-thiazole derivatives nih.gov
Fused Thiazolo Pyrimidine (B1678525)Pyrimidine derivative, Chloroacetic acid, AldehydeFused thiazolo pyrimidine compounds asianpubs.org

Modular Synthetic Routes

Modular, or combinatorial, approaches aim to rapidly generate libraries of related compounds by combining different building blocks. nih.gov Three-component condensation reactions are a powerful tool in this regard. For example, the reaction of a 2-aminothiazole (B372263) derivative, an appropriate aldehyde, and Meldrum's acid can be used to construct a pyridinone ring fused to the thiazole. dmed.org.ua Such multi-component reactions are highly efficient, creating molecular complexity in a single step from simple, readily available starting materials. This strategy is particularly useful for exploring structure-activity relationships by systematically varying each component.

Functionalization and Derivatization of this compound

Once the core structure of this compound is assembled, its functional groups can be modified to produce a wide range of derivatives with tailored properties.

Esterification and Amidation Reactions of the Carboxyl Group

The carboxylic acid group at the 5-position of the pyridine ring is a prime site for derivatization. Standard esterification procedures, reacting the carboxylic acid with an alcohol under acidic conditions, can be employed to produce various esters.

Amidation reactions are also common and are crucial for creating compounds with potential biological activity. nih.gov The carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. nih.gov Alternatively, peptide coupling reagents can be used to directly form the amide bond between the carboxylic acid and an amine, often under milder conditions. A one-pot method for both amidation and esterification involves the use of 2-pyridinesulfonyl fluoride (B91410) to activate the carboxylic acid in situ. rsc.org The reaction of a thiazole-5-carboxylic acid hydrazide with aldehydes or isocyanates can also lead to a variety of derivative structures. kau.edu.sa

Reaction Reagents Product Reference
AmidationCarboxylic Acid, Amine, 2-Pyridinesulfonyl FluorideAmide rsc.org
EsterificationCarboxylic Acid, Alcohol, 2-Pyridinesulfonyl FluorideEster rsc.org
Hydrazide Condensation2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide, Aromatic AldehydeArylidine derivatives kau.edu.sa
Semicarbazide FormationAcid hydrazide, Isocyanates/Isothiocyanates, PyridineSemicarbazides/Thiosemicarbazides kau.edu.sa

Substitutions on the Pyridine and Thiazole Rings

The pyridine and thiazole rings themselves can undergo substitution reactions, although their reactivity is influenced by the electron-withdrawing nature of the other ring and the carboxyl group. In the thiazole ring, the C5 position is generally the most susceptible to electrophilic attack, provided it is not already substituted. pharmaguideline.com However, in the target molecule, this position is occupied by the carboxyl group. The C2 position of thiazole is electron-deficient and can be deprotonated by strong bases like organolithium compounds, creating a nucleophilic center that can react with various electrophiles. pharmaguideline.com

Electrophilic substitution on the pyridine ring, such as halogenation, is generally difficult due to the ring's electron-deficient character. youtube.com These reactions often require harsh conditions, like vapor-phase halogenation at high temperatures. youtube.com The presence of electron-donating groups on the ring can facilitate such substitutions. youtube.com Nucleophilic aromatic substitution is another possibility, particularly at positions activated by the ring nitrogen and other electron-withdrawing groups.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including thiazole derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances. Key strategies include the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation.

One notable green approach involves the use of water as a solvent, which is a significant improvement over traditional volatile organic solvents. For instance, a catalyst-free multicomponent domino reaction for synthesizing trisubstituted thiazoles has been reported to proceed in water under microwave conditions, offering high yields and short reaction times. bepls.com Similarly, the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been achieved in water by refluxing dithiocarbamates and α-halocarbonyl compounds without a catalyst. bepls.com Another green method utilizes PEG-400, a non-toxic and recyclable solvent, for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea. bepls.com

These green protocols not only minimize environmental impact but also often lead to simpler work-up procedures and improved reaction efficiency. The development of such methods is crucial for the sustainable production of valuable chemical compounds.

Methodological Advancements in this compound Synthesis

Recent advancements in synthetic methodologies have focused on improving efficiency, reducing reaction times, and simplifying procedures for preparing this compound and its derivatives. These advancements include the adoption of catalyst-free systems, the use of microwave assistance, and the development of one-pot reactions.

Catalyst-Free and Microwave-Assisted Methods

The combination of catalyst-free conditions and microwave irradiation represents a significant step forward in the synthesis of thiazole-containing compounds. beilstein-journals.org Microwave-assisted organic synthesis has gained prominence due to its ability to dramatically reduce reaction times, increase yields, and enhance product purity. scispace.com

The synthesis of various thiazole derivatives has also benefited from these techniques. Microwave irradiation has been successfully employed in the synthesis of hydrazinyl thiazolyl coumarin (B35378) derivatives, leading to excellent yields in a fraction of the time required by conventional heating methods. nih.gov Similarly, novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized using microwave irradiation, highlighting the efficiency of this method. scispace.com

The following table summarizes the advantages of microwave-assisted synthesis for various thiazole derivatives:

ProductReaction Time (Microwave)Reaction Time (Conventional)Yield (Microwave)Yield (Conventional)Reference
Pyrazolo[3,4-b]pyridine derivatives25 min24 hModerate to goodComparable beilstein-journals.org
Hydrazinyl thiazolyl coumarin derivatives10 min1-4 h70-92%- nih.gov
Benzimidazole-imidazo[1,2-a]pyridines12 min18 h84%69% beilstein-journals.org

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. clockss.org This approach avoids the need for isolation and purification of intermediates, saving time and materials.

Several one-pot methodologies have been developed for the synthesis of thiazole and pyridine-containing heterocycles. A notable example is the one-pot, five-component cascade reaction for the synthesis of highly substituted thiazolo[3,2-a]pyridine derivatives. nih.gov This reaction proceeds in refluxing ethanol (B145695) and demonstrates high regioselectivity and atom economy. nih.gov

Another efficient one-pot synthesis involves a three-component condensation of 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) in acetic acid under microwave irradiation to produce 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives in good to excellent yields. clockss.org The use of multicomponent reactions (MCRs) in a one-pot fashion is a powerful tool for generating diverse libraries of "drug-like" molecules. clockss.org

The synthesis of thiadiazolyl-pyridine derivatives has also been achieved through a one-pot multicomponent reaction involving acetylthiadiazole, substituted aromatic aldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297) in refluxing acetic acid, providing a green and efficient route with high yields. journalajst.com

The table below highlights some one-pot syntheses of related heterocyclic systems:

ProductNumber of ComponentsKey FeaturesReference
Thiazolo[3,2-a]pyridine derivatives5Cascade reaction, high regioselectivity, high atom economy nih.gov
5H-Thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives3Microwave-assisted, good to excellent yields clockss.org
Thiadiazolyl-pyridine derivatives4Green and efficient, high yields journalajst.com
Pyrazole-pyrazines4Catalyst-free, post-Ugi cascade nih.gov

These methodological advancements underscore the continuous efforts to develop more efficient, sustainable, and versatile routes for the synthesis of this compound and its structurally related compounds, which are of high interest for various scientific applications.

Structural and Spectroscopic Characterization of 5 Carboxy 2 2 Thiazolyl Pyridine Systems

Advanced Spectroscopic Techniques for Elucidating 5-Carboxy-2-(2-thiazolyl)-pyridine Structure

A variety of spectroscopic methods are employed to determine the intricate structural details of this compound and its derivatives. These techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), offer complementary information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon and proton framework of organic molecules. In the context of pyridine (B92270) derivatives, ¹H and ¹³C NMR provide specific chemical shift values that are characteristic of the electronic environment of each nucleus. nih.govtestbook.com

¹H NMR: The proton NMR spectrum of a pyridine ring system typically shows distinct signals for the protons at different positions. For pyridine itself, the protons at the C2, C3, and C4 positions resonate at approximately 8.6, 7.2, and 7.6 ppm, respectively. chemicalbook.com In substituted pyridines, such as pyridine-2-carboxamide, these shifts are altered by the presence of functional groups. chemicalbook.comrsc.org For instance, in 2,5-pyridinedicarboxylic acid, the proton signals are observed at 9.185, 8.449, and 8.182 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum of pyridine shows signals for the C2, C3, and C4 carbons at approximately 150, 124, and 136 ppm, respectively. testbook.com The chemical shifts are influenced by the electronegativity of the nitrogen atom and the aromatic ring currents. testbook.comlibretexts.org The general range for carbon atoms in aromatic rings is 125-170 ppm. oregonstate.edu For carboxylic acids and their derivatives, the carbonyl carbon typically appears in the range of 165-190 ppm. oregonstate.edu

A detailed analysis of a novel 1,2,4-triazole (B32235) intermediate, 5-pyridin-2-yl-1H- oregonstate.edursc.orgnih.govtriazole-3-carboxylic acid ethyl ester, has been conducted using ¹H and ¹³C NMR spectroscopy for structural characterization. researchgate.net Similarly, the structures of various heterocyclic compounds, including those with pyrrole (B145914) and carbazole (B46965) rings, have been established using two-dimensional NMR techniques. ipb.pt

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Pyridine and Related Compounds

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
PyridineC2~8.6~150
C3~7.2~124
C4~7.6~136
2,5-Pyridinedicarboxylic acidH-3, H-4, H-69.185, 8.449, 8.182-
2-PyridinecarboxaldehydeAldehyde H10.09-
Ring Protons7.541 - 8.80-
Pyridine-2-carboxamideRing Protons7.450 - 8.579-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.

In derivatives of this compound, key vibrational bands include:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

C=O Stretch: A strong absorption band between 1700 and 1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

C=N and C=C Stretching: Vibrations associated with the pyridine and thiazole (B1198619) rings typically appear in the 1400-1600 cm⁻¹ region.

C-S Stretch: The thiazole ring's C-S bond vibration is usually observed at lower frequencies.

For instance, in a study of pyridinedicarboxylate-Tb(III) complexes, the coordination of the pyridine nitrogen to the terbium ion was confirmed by the appearance of a band attributed to the N→Tb stretching vibration. nih.gov The FT-IR spectra of pyridine adsorbed on various metal oxide surfaces have been used to identify Brønsted and Lewis acid sites. researchgate.netresearchgate.netscilit.com Specifically, bands around 1540 cm⁻¹ are assigned to pyridinium (B92312) ions formed on Brønsted acid sites, while bands near 1450 cm⁻¹ are indicative of pyridine coordinated to Lewis acid sites. researchgate.net The characterization of a benzothiazole (B30560) derivative was also supported by its IR spectral data. iosrjournals.org

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for Functional Groups in Pyridine Derivatives

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
C=O Stretch1700-1725
Pyridine/Thiazole RingsC=N and C=C Stretch1400-1600
Thiazole RingC-S Stretch~700-800
Pyridinium Ion (on Brønsted site)Ring Vibration~1540
Coordinated Pyridine (on Lewis site)Ring Vibration~1450

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

For aromatic and heterocyclic compounds like this compound, the principal electronic transitions are typically π→π* and n→π*.

π→π transitions:* These are generally high-energy transitions resulting in strong absorption bands, often observed in the UV region. Conjugation within the molecule can shift these absorptions to longer wavelengths (a bathochromic shift).

n→π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. They are typically of lower energy and have weaker absorption intensity compared to π→π* transitions. masterorganicchemistry.com

The UV-Vis spectra of pyridinedicarboxylate-Tb(III) complexes show intense absorption bands between 220 and 300 nm, which are attributed to π→π* transitions within the ligand. nih.gov Studies on pyridine adsorbed on solid acids have shown that the electronic properties of pyridine change significantly upon interaction with acid sites, leading to distinct absorption bands in the UV-Vis spectrum that can differentiate between pyridinium ions, coordinated pyridine, and physisorbed pyridine. rsc.org The UV spectrum of pyridine-3,5-dicarboxylic acid in a DMSO solution also reveals characteristic absorption bands. researchgate.net

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation of the molecular ion can provide valuable structural clues. Common fragmentation pathways for such a molecule might include:

Loss of a carboxyl group (•COOH), resulting in a fragment with a mass 45 units less than the molecular ion. libretexts.org

Decarboxylation (loss of CO₂), leading to a fragment with a mass 44 units lower.

Cleavage of the bond between the pyridine and thiazole rings.

Fragmentation of the thiazole ring, which is often less stable than the pyrimidine (B1678525) ring in related systems. sapub.org

The molecular ion peak is typically observed in the mass spectra of related heterocyclic compounds, although its intensity can vary. sapub.orgmiamioh.edu For primary amides, a base peak resulting from the McLafferty rearrangement is often observed. libretexts.org

X-ray Crystallography Studies of this compound and its Analogs

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. This technique has been successfully applied to various thiazole and pyridine-containing compounds, providing detailed insights into their molecular geometry and crystal packing.

For example, the crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid was determined, revealing an envelope conformation for the thiazolidine (B150603) ring and the presence of O—H···N hydrogen bonds that form a helical chain structure. nih.gov In another study, the crystal structures of four novel thiazolo-pyridine dicarboxylic acid derivatives were elucidated, showing that they crystallize in monoclinic or triclinic space groups and are stabilized by weak and moderate hydrogen bonds. nih.govqu.edu.qa The analysis of these structures provided precise bond lengths and angles. nih.gov

The crystal structure of a Co(II) complex with 5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid showed a 3D supramolecular framework stabilized by π···π stacking and hydrogen bonding interactions. mdpi.com Similarly, a single-crystal X-ray diffraction study of 2,6-diaziadamantane provided detailed information about its molecular structure. nih.gov The investigation of a single crystal of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid also relied on X-ray diffraction for structural determination. researchgate.netresearchgate.net

Interactive Data Table: Representative Crystallographic Data for a Thiazole-Pyridine Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.906
b (Å)11.306
c (Å)13.504
V (ų)1207.1
Z4
Hydrogen BondingO—H···N

Data for (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. nih.gov

Coordination Chemistry and Metal Complexes of 5 Carboxy 2 2 Thiazolyl Pyridine

Ligand Design Principles of 5-Carboxy-2-(2-thiazolyl)-pyridine

The design of this compound as a ligand is predicated on its inherent structural characteristics that allow for multiple points of interaction with metal centers. This design facilitates the formation of stable and diverse coordination compounds.

Multidentate Chelating Properties (N, O, S donor atoms)

This compound is a multifunctional ligand possessing several potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the nitrogen and sulfur atoms of the thiazole (B1198619) ring, and the oxygen atoms of the carboxyl group. This multidentate nature allows it to bind to a metal ion through multiple sites simultaneously, forming a stable chelate ring. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the deprotonation state of the ligand. The nitrogen atom in the pyridine ring and the oxygen from the carboxyl group are common coordination sites for N-heterocyclic multicarboxylic acids. researchgate.net The presence of the thiazole ring introduces additional potential coordination sites through its nitrogen and sulfur atoms, making the ligand capable of acting as a bidentate or even tridentate chelating agent. The simultaneous chelating capability and diverse coordination abilities are hallmarks of ligands containing N-heterocyclic rings and carboxylic acids. researchgate.net

Influence of Carboxyl Group on Coordination

The carboxyl group plays a crucial role in the coordination behavior of the ligand. It can coordinate to a metal center in several ways: as a neutral carboxylic acid, as a deprotonated carboxylate anion, or in a bridging fashion between two metal centers. The deprotonation of the carboxylic acid to a carboxylate anion significantly enhances its coordinating ability. The coordination mode of the carboxylate group can be unidentate (binding through one oxygen atom), bidentate (chelating to the same metal center through both oxygen atoms), or bridging. The difference in the wavenumber (Δν) between the asymmetric and symmetric stretching vibrations of the carboxylate group in the infrared spectrum of a metal complex can help determine its coordination mode. researchgate.net For instance, a large separation often indicates a unidentate coordination. The carboxyl group can also participate in hydrogen bonding, further stabilizing the crystal packing of the resulting metal-organic frameworks. researchgate.net

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this ligand typically involves the reaction of a soluble metal salt with the ligand in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Co(II/III), Ni(II), Cu(I/II), Mn(II), Zn(II), Cd(II), Ag(I), Pt(II/IV), Fe(II/III))

Complexes of this compound with a wide array of transition metals can be synthesized. Typically, this involves mixing a solution of the ligand with a solution of the desired metal salt, often under reflux. jscimedcentral.comnih.gov For example, a Ni(II) complex can be prepared by reacting the ligand with a salt like NiCl₂·6H₂O in a warm ethanolic solution. jscimedcentral.com Similarly, complexes of Cu(II), Zn(II), and Cd(II) have been synthesized using their respective acetate (B1210297) salts in an alcoholic medium. nih.gov The synthesis of Ag(I) complexes often follows a similar procedure to that of Cu(I) complexes. jscimedcentral.com Platinum(II) complexes can be formed by reacting the ligand with a precursor like Na₂PtCl₄. researchgate.net The resulting solid complexes are typically filtered, washed, and may be recrystallized to obtain pure crystalline products. jscimedcentral.comnih.gov

The characterization of these complexes is crucial for confirming their formation and elucidating their structure. Common techniques include:

Elemental Analysis: To confirm the stoichiometry of the complex. researchgate.net

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, C=O) upon complexation. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide detailed information about the ligand's structure in the coordinated state. nih.gov

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the oxidation state and spin state of the metal ion, and consequently the geometry. nih.gov

Table 1: Common Transition Metal Complexes and Characterization Methods

Metal Ion Typical Precursor Salt Common Characterization Techniques
Co(II/III) Cobalt(II) chloride, Cobalt(II) acetate UV-Vis, Magnetic Susceptibility, IR
Ni(II) Nickel(II) chloride hexahydrate IR, UV-Vis, Elemental Analysis jscimedcentral.com
Cu(I/II) Copper(II) acetate, Copper(I) chloride IR, UV-Vis, EPR (for Cu(II)) jscimedcentral.comnih.gov
Mn(II) Manganese(II) chloride Magnetic Susceptibility, IR
Zn(II) Zinc(II) acetate dihydrate ¹H NMR, ¹³C NMR, Elemental Analysis nih.gov
Cd(II) Cadmium(II) acetate ¹H NMR, ¹³C NMR, IR nih.gov
Ag(I) Silver(I) nitrate IR, NMR jscimedcentral.com
Pt(II/IV) Sodium tetrachloroplatinate(II) NMR, X-ray Crystallography researchgate.net

Stoichiometry and Molar Ratios in Metal-Ligand Interactions

The stoichiometry of the resulting metal complex is highly dependent on the molar ratio of the metal to the ligand used in the synthesis. chemrxiv.org By carefully controlling this ratio, it is possible to preferentially form complexes with different numbers of ligands bound to the metal center, such as those with 1:1, 1:2, or even 2:2 metal-to-ligand ratios. For instance, the synthesis of many bidentate ligand complexes is often carried out using a 1:2 metal-to-ligand molar ratio to favor the formation of ML₂ type complexes. nih.gov The manipulation of the reaction stoichiometry can significantly affect the structure, stability, and properties of the final coordination compound. chemrxiv.org The dominant coordination number of the metal-ligand complexes in the reaction medium is strongly dependent on this stoichiometry. chemrxiv.org

Table 2: Influence of Molar Ratio on Complex Formation

Metal:Ligand Ratio Potential Complex Stoichiometry General Structural Outcome
1:1 ML Often results in polymeric chains or dimers, especially with bridging ligands.
1:2 ML₂ Typically forms mononuclear complexes with tetrahedral or square planar geometry. nih.gov
1:3 ML₃ Can form octahedral complexes with tridentate or multiple bidentate ligands.

Coordination Modes and Geometries in this compound Metal Complexes

The versatility of this compound as a ligand is evident in its ability to adopt multiple coordination modes, which in turn dictates the geometry of the resulting metal complexes. These coordination behaviors are influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.

This compound can coordinate to metal ions in several ways:

Monodentate Coordination: In this mode, the ligand binds to a metal center through a single donor atom. This is often observed with the carboxylate group, where only one of the oxygen atoms coordinates to the metal.

Bidentate Coordination: The ligand can chelate to a metal ion using two donor atoms. A common bidentate mode for this ligand involves the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable chelate ring. Another possibility is the coordination of both oxygen atoms of the carboxylate group to the same metal center. Some imidazo[1,5-a]pyridine (B1214698) derivatives can act as bidentate chelating systems. nih.gov

Tridentate Coordination: Although less common, tridentate coordination is also possible, where the ligand uses three donor atoms to bind to one or more metal centers. This could involve the pyridine nitrogen, the thiazole nitrogen, and one of the carboxylate oxygens. The coordination chemistry of imidazo[1,5-a]pyridine derivatives includes tridentate chelating systems. nih.gov

The coordination of this compound and similar ligands to metal ions can result in various coordination geometries, with square planar, tetrahedral, and octahedral being the most prevalent.

Square Planar: This geometry is often observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). The ligand can occupy two coordination sites in a bidentate fashion, with other ligands completing the square planar arrangement.

Tetrahedral: Tetrahedral geometry is common for metal ions such as Zn(II) and Cu(I). In complexes with this compound, a tetrahedral environment can be achieved when the metal ion is coordinated to four donor atoms from one or more ligands. For instance, a Zn(II) ion can exhibit a tetrahedral coordination environment with two carboxylate ions and two nitrogen atoms from a chelating ligand. nih.gov

Octahedral: This is a very common coordination geometry for a wide range of transition metals, including Co(II), Ni(II), and Mn(II). researchgate.netresearchgate.net The metal ion is surrounded by six donor atoms. In complexes with this compound, the ligand can act as a bidentate or bridging ligand, with other ligands such as water molecules or other organic linkers completing the octahedral coordination sphere. For example, in a cobalt complex, the central ion can have an octahedral geometry defined by four oxygen atoms from coordinated water molecules and two nitrogen atoms from two different pyridyl ligands. researchgate.net

The following table summarizes some examples of metal complexes with related ligands and their observed geometries:

Metal IonLigand SystemCoordination GeometryReference
Zn(II)Imidazo[1,5-a]pyridine with fumarateTetrahedral nih.gov
Zn(II)Imidazo[1,5-a]pyridine with terephthalateTrigonal Bipyramidal nih.gov
Co(II)2,5-di(pyridine-4-yl)thiazolo[5,4-d]thiazole with dicarboxylateOctahedral researchgate.net
Mn(II)5-carboxy-1-carboxymethyl-2-oxidopyridiniumDistorted Octahedral researchgate.net

The ability of this compound to act as a bridging ligand, connecting multiple metal centers, makes it a suitable building block for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). universityofgalway.ie The carboxylate group can bridge two metal ions, while the thiazole-pyridine fragment can coordinate to another metal center, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.net

The structure and dimensionality of these networks are influenced by the coordination preferences of the metal ion and the geometry of the ligand. For instance, the combination of this type of ligand with dicarboxylate co-ligands has been shown to produce three-dimensional framework structures. researchgate.net The resulting MOFs can exhibit porous structures with potential applications in gas storage, separation, and catalysis. universityofgalway.ie

Supramolecular Assembly in this compound Coordination Compounds

Beyond the primary coordination bonds between the ligand and metal ions, non-covalent interactions play a crucial role in the solid-state structures of this compound coordination compounds. These interactions, including hydrogen bonding and π-stacking, direct the self-assembly of the metal complexes into higher-order supramolecular architectures.

Hydrogen bonds are prevalent in the crystal structures of coordination compounds containing this compound. The carboxylic acid group is a potent hydrogen bond donor, while the carboxylate oxygen atoms and the nitrogen atoms of the pyridine and thiazole rings can act as hydrogen bond acceptors.

These interactions can occur between the ligand molecules themselves, between the ligand and coordinated or lattice solvent molecules (like water), or between different complex units. researchgate.net This extensive network of hydrogen bonds contributes significantly to the stability and dimensionality of the crystal lattice, often linking individual complex units into chains, layers, or three-dimensional networks. For example, intermolecular O-H···O hydrogen bonds can link neighboring molecules into a layer structure. researchgate.net

In the solid state, the planar aromatic rings of the ligands in adjacent complex units can arrange in a parallel or offset fashion, with typical distances of 3.3–3.8 Å between the ring centroids. These π-π stacking interactions can lead to the formation of one-dimensional stacks or two-dimensional layers, further organizing the supramolecular assembly of the coordination compound. nih.gov In some cases, π-π interactions can occur between the pyridine guest and the benzene (B151609) ring of another ligand. researchgate.net

Computational and Theoretical Investigations of 5 Carboxy 2 2 Thiazolyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. A dedicated study would calculate the specific energy values for the HOMO, LUMO, and the resulting energy gap for 5-Carboxy-2-(2-thiazolyl)-pyridine.

Interactive Table: Hypothetical Frontier Molecular Orbital Data Below is a hypothetical representation of data that would be generated from an FMO analysis.

ParameterEnergy (eV)Description
EHOMO (Value)Energy of the Highest Occupied Molecular Orbital
ELUMO (Value)Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) (Value)Difference between LUMO and HOMO energies

Note: The values in this table are placeholders and require specific computational results from a study on this compound.

Calculation of Quantum Chemical DescriptorsFrom the electronic properties derived from DFT calculations, several quantum chemical descriptors can be calculated to quantify a molecule's reactivity. These include:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.

Electrophilicity Index (ω): This parameter measures the propensity of a species to accept electrons.

A comprehensive theoretical study would report the specific values of these descriptors for this compound.

Interactive Table: Hypothetical Quantum Chemical Descriptors This table illustrates how the calculated descriptors would be presented.

DescriptorSymbolCalculated ValueUnit
Electronegativity χ(Value)eV
Hardness η(Value)eV
Softness S(Value)eV⁻¹
Electrophilicity Index ω(Value)eV
Dipole Moment μ(Value)Debye

Note: The values in this table are placeholders and require specific computational results from a study on this compound.

Molecular Modeling and Dynamics Studies

While quantum mechanics describes the electronic nature of a molecule, molecular modeling and dynamics simulate its physical behavior and interactions over time.

Advanced Theoretical Methods

Advanced theoretical methods offer a lens into the quantum mechanical world of molecules, revealing details that are often inaccessible through experimental techniques alone.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized, intuitive chemical entities such as bonds, lone pairs, and anti-bonding orbitals. This localization allows for a quantitative analysis of donor-acceptor interactions, which are key to understanding molecular stability and reactivity.

In a molecule like this compound, NBO analysis would be expected to reveal significant intramolecular charge transfer (ICT) interactions. These interactions involve the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

A hypothetical NBO analysis for this compound would likely highlight the following key interactions:

Lone Pair Delocalization: The lone pairs on the nitrogen atoms of the pyridine (B92270) and thiazole (B1198619) rings, as well as the oxygen atoms of the carboxyl group, would act as significant electron donors.

π-System Interactions: The π-electrons of the pyridine and thiazole rings would interact, leading to delocalization across the two aromatic systems.

Hyperconjugation with the Carboxyl Group: The carboxyl group would participate in hyperconjugative interactions, with electron density being donated from the lone pairs of the oxygen atoms to the anti-bonding orbitals of the adjacent C-C and C=O bonds.

These interactions can be summarized in a data table, illustrating the donor-acceptor orbitals and their corresponding stabilization energies.

Donor NBOAcceptor NBOE(2) (kcal/mol) - Hypothetical Values
LP(1) Npyridineπ(C-C)thiazole~5-10
LP(1) Nthiazoleπ(C-C)pyridine~3-7
LP(2) Ocarboxylπ(C=O)carboxyl~20-30
π(C=C)pyridineπ(C=C)thiazole~15-25

This table presents hypothetical values for illustrative purposes, based on typical findings for similar molecular structures.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This partitioning allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density, ρ(r). Key parameters derived from QTAIM analysis include the electron density at the bond critical point (BCP), ρ(rBCP), and its Laplacian, ∇²ρ(rBCP).

The sign of the Laplacian of the electron density at a BCP reveals the nature of the interaction. A negative value (∇²ρ(rBCP) < 0) indicates a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(rBCP) > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

For this compound, a QTAIM analysis would be instrumental in:

Characterizing Covalent Bonds: The C-C, C-N, C-S, C-O, and C-H bonds within the molecule would be characterized by BCPs with negative Laplacian values, confirming their covalent nature.

Investigating Intramolecular Interactions: QTAIM could identify and characterize weaker intramolecular interactions, such as hydrogen bonds that might form between the carboxyl group and the nitrogen atom of the pyridine or thiazole ring. These would be indicated by BCPs with positive Laplacian values.

Analyzing Intermolecular Interactions: In a crystalline or aggregated state, QTAIM can be used to analyze the nature and strength of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for determining the solid-state structure and properties.

The following table provides expected ranges for QTAIM parameters for different types of bonds that would be present in this compound, based on general principles and data from related compounds.

Bond Typeρ(rBCP) (a.u.) - Expected Range∇²ρ(rBCP) (a.u.) - Expected RangeBond Character
C-C (aromatic)0.25 - 0.35-0.7 to -1.0Covalent
C-N (aromatic)0.30 - 0.40-0.8 to -1.2Polar Covalent
C-S0.15 - 0.25-0.3 to -0.6Polar Covalent
C=O0.40 - 0.50-1.5 to -2.0Polar Covalent
O-H...N (H-bond)0.01 - 0.04+0.02 to +0.08Closed-shell

This table presents expected ranges of values for illustrative purposes.

Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models by comparing their predictions with experimental data. For this compound, theoretical calculations could be correlated with a range of experimental measurements to provide a comprehensive understanding of its properties.

Studies on related pyridine-thiazole derivatives have demonstrated a good agreement between theoretical predictions and experimental findings. nih.gov For example, Density Functional Theory (DFT) calculations have been successfully used to predict molecular geometries, vibrational frequencies, and electronic properties that are in close agreement with X-ray crystallography, FT-IR, and UV-Vis spectroscopy data, respectively. nih.gov

Key areas where theoretical predictions for this compound could be correlated with experimental data include:

Molecular Geometry: The bond lengths, bond angles, and dihedral angles obtained from DFT calculations can be compared with data from single-crystal X-ray diffraction studies. This comparison is fundamental to validating the chosen level of theory.

Vibrational Spectra: The calculated vibrational frequencies (after appropriate scaling) can be correlated with experimental FT-IR and Raman spectra. This allows for the assignment of vibrational modes to specific functional groups and motions within the molecule.

Electronic Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). The calculated excitation energies and oscillator strengths can be compared with the experimentally observed absorption maxima to understand the electronic transitions involved.

NMR Spectra: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared with experimental NMR data. This aids in the structural elucidation and assignment of resonances.

Reactivity: Theoretical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, can be correlated with the molecule's electrochemical properties (e.g., oxidation and reduction potentials) and its chemical reactivity.

The table below illustrates the type of correlation that can be established between theoretical and experimental data for a molecule like this compound.

Theoretical PredictionExperimental DataPurpose of Correlation
Optimized Molecular Geometry (Bond lengths, angles)X-ray CrystallographyValidation of the computational model's ability to reproduce the molecular structure.
Calculated Vibrational FrequenciesFT-IR and Raman SpectroscopyAssignment of spectral bands and understanding of molecular vibrations.
Calculated Electronic Transitions (UV-Vis)UV-Vis Absorption SpectroscopyInterpretation of electronic spectra and understanding of excited states.
Calculated NMR Chemical Shifts¹H and ¹³C NMR SpectroscopyConfirmation of molecular structure and assignment of NMR signals.
HOMO-LUMO EnergiesCyclic VoltammetryCorrelation of electronic structure with redox properties and reactivity.

By systematically comparing theoretical predictions with experimental results, a robust and reliable model of the chemical and physical properties of this compound can be developed. This integrated approach is essential for advancing our understanding of this compound and guiding future research and applications.

Advanced Research Applications of 5 Carboxy 2 2 Thiazolyl Pyridine in Chemical Science

Role as a Building Block in Complex Organic Synthesis

The presence of multiple reactive sites—the nitrogen atoms of the pyridine (B92270) and thiazole (B1198619) rings, the carboxylic acid group, and the carbon atoms of the aromatic rings—positions 5-Carboxy-2-(2-thiazolyl)-pyridine as a promising scaffold for the synthesis of more complex molecular architectures.

Precursor for Advanced Heterocyclic Systems

The functional groups within this compound can, in principle, be chemically transformed to facilitate the construction of various fused and linked heterocyclic systems.

Triazoles, Pyrazoles, and Pyrimidines: The carboxylic acid group of this compound can be converted into an ester, amide, or hydrazide. These derivatives can then serve as key intermediates in cyclization reactions to form five- and six-membered heterocyclic rings. For instance, the corresponding hydrazide could react with appropriate reagents to yield triazole or pyrazole (B372694) rings. Similarly, the transformation of the carboxyl group into a suitable precursor could enable its participation in reactions leading to the formation of a pyrimidine (B1678525) ring. General methods for the synthesis of pyrimidines often involve the condensation of a three-carbon component with a urea (B33335) or amidine derivative.

Thiazolopyridines and Imidazopyridines: The pyridine nitrogen and the adjacent carbon atom in this compound could potentially undergo annulation reactions to form fused heterocyclic systems like thiazolopyridines and imidazopyridines. The synthesis of such fused systems often involves the reaction of a substituted aminopyridine with a bifunctional electrophile. While direct examples with this compound are not documented, its core structure is a fundamental component of these advanced heterocyclic systems.

Heterocyclic SystemPotential Synthetic Strategy from this compoundKey Intermediates
Triazoles Conversion of the carboxylic acid to an acyl azide (B81097) followed by cycloaddition.Acyl azide, Amide
Pyrazoles Reaction of a β-dicarbonyl derivative (formed from the carboxyl group) with hydrazine.β-ketoester, Hydrazide
Pyrimidines Condensation of a derivative containing a 1,3-dicarbonyl or equivalent moiety with an amidine.β-enaminone, Acyl derivative
Thiazolopyridines Intramolecular cyclization involving the pyridine and thiazole moieties.Functionalized pyridine/thiazole
Imidazopyridines Annulation reactions on the pyridine ring.Aminopyridine derivative

Synthetic Methodologies for Novel Derivatives and Analogues

The functional handles on this compound allow for a variety of synthetic modifications to generate novel derivatives and analogues. The carboxylic acid can be readily converted to esters, amides, acid chlorides, and other functionalities, opening avenues for further reactions. The aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. These modifications can be used to tune the electronic and steric properties of the molecule for specific applications.

Catalytic Applications of this compound and its Metal Complexes

The pyridine and thiazole nitrogens, along with the carboxylate oxygen, are excellent coordination sites for metal ions. This suggests that this compound can act as a versatile ligand for the development of novel metal-based catalysts.

Organic Transformation Catalysis

Metal complexes of pyridine-containing ligands are widely used as catalysts in a variety of organic transformations.

Knoevenagel Condensation: The Knoevenagel condensation is a base-catalyzed reaction between an active methylene (B1212753) compound and a carbonyl compound. Pyridine and its derivatives are often used as catalysts for this transformation. Metal complexes incorporating pyridine-based ligands have also been shown to be effective catalysts. It is plausible that metal complexes of this compound could exhibit catalytic activity in this reaction, with the basicity of the pyridine nitrogen playing a key role.

C-H Activation: Direct C-H bond activation is a powerful tool in organic synthesis. Palladium and other transition metal complexes are known to catalyze the C-H activation of pyridine and thiazole derivatives. The directing-group ability of the pyridine nitrogen in this compound could facilitate selective C-H functionalization of the molecule or a substrate in the presence of a suitable metal catalyst.

Cyclopropanation: Metal-catalyzed cyclopropanation reactions, typically involving a metal carbene intermediate, are a fundamental method for the synthesis of cyclopropane (B1198618) rings. Copper and rhodium complexes are commonly used for this purpose. Chiral pyridine-containing ligands have been employed to achieve enantioselective cyclopropanation. While not specifically reported for this compound, its metal complexes could potentially catalyze such reactions.

Catalytic ReactionPotential Role of this compound Metal ComplexRelevant Metal Centers
Knoevenagel Condensation Lewis acid activation of the carbonyl group and/or Brønsted base catalysis.Zn(II), Co(II), Cu(II)
C-H Activation Ligand to direct and stabilize the metal center during C-H bond cleavage.Pd(II), Rh(III), Ru(II)
Cyclopropanation Ligand to control the reactivity and selectivity of the metal carbene intermediate.Cu(I), Rh(II)

Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis. While this compound itself is achiral, it could be functionalized with chiral moieties to create chiral ligands. The rigidity of the pyridine-thiazole backbone could provide a well-defined coordination environment around a metal center, which is essential for achieving high enantioselectivity. Pyridine-oxazoline (PYBOX) ligands are a well-established class of chiral ligands used in a wide range of asymmetric transformations. The structural similarities suggest that chiral derivatives of this compound could also be effective in asymmetric catalysis.

Biomimetic Catalysis

The coordination environment provided by nitrogen and oxygen donor atoms in this compound resembles the active sites of some metalloenzymes. This suggests the potential for its metal complexes to act as biomimetic catalysts. For instance, iron and manganese complexes with nitrogen-containing ligands have been shown to exhibit peroxidase-like activity, catalyzing oxidation reactions in the presence of hydrogen peroxide. While no specific studies on the peroxidase-like activity of this compound complexes have been found, this remains an interesting area for future investigation.

Materials Science Applications

The distinct chemical architecture of this compound, with its multiple coordination sites, makes it a valuable building block in the synthesis of advanced materials. Its applications span from the creation of highly ordered porous structures to the development of materials with specific optical and electronic properties.

Development of Metal-Organic Frameworks (MOFs) with Tailored Properties

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The use of this compound and its derivatives as organic linkers has led to the formation of MOFs with diverse structures and functionalities. The nitrogen atoms in the pyridine and thiazole rings, along with the oxygen atoms of the carboxylate group, can coordinate with metal ions, leading to the formation of one-, two-, or three-dimensional networks. mdpi.com

The synthesis of these MOFs often occurs under solvothermal or hydrothermal conditions. researchgate.net The choice of metal ion and reaction conditions, such as temperature and solvent, plays a crucial role in determining the final topology and properties of the MOF. For instance, the combination of pyridyl-imidazole-carboxyl multifunctional ligands with different metal ions has resulted in MOFs with selective gas capture capabilities and luminescence-based sensing properties. nih.gov

Researchers have successfully synthesized a variety of MOFs using pyridine-dicarboxylic acid derivatives, demonstrating the versatility of this class of ligands. rsc.orgresearchgate.netuniversityofgalway.ie These MOFs can exhibit interesting properties such as photoluminescence, which arises from the ligand-to-metal charge transfer or intraligand transitions. rsc.org The incorporation of different functional groups into the ligand structure allows for the fine-tuning of the MOF's properties, such as pore size, surface area, and chemical environment, making them suitable for applications in gas storage, separation, and catalysis.

Table 1: Examples of MOFs synthesized using pyridine-based carboxylic acid ligands

Metal Ion Ligand Resulting MOF Properties Reference
Mn(II), Ag(I) 4-(4-carboxylphenyl)-2,6-di(4-imidazol-1-yl)phenyl)pyridine Selective CO2 capture, multiresponsive luminescence sensor nih.gov
Cu(II), Zn(II), Cd(II) Pyridine-2,3-dicarboxylic acid Photoluminescent rsc.org
Mn(II) 2,2′-bithiophen-5,5′-dicarboxylate and 2,2′-bipyridyl derivatives Adsorption and magnetic properties mdpi.com

Application in Functional Materials Research (e.g., Photophysical Properties, Semiconductor Research)

The unique electronic structure of this compound and related thiazole-containing compounds makes them promising candidates for the development of functional materials with specific photophysical and semiconductor properties. researchgate.net The conjugated π-system extending over the pyridine and thiazole rings can be readily modified to tune the material's absorption and emission characteristics.

Thiazolo[5,4-d]thiazole (B1587360) (TzTz)-based materials, which share a similar heterocyclic core, have been shown to exhibit a wide range of fluorescence colors, from blue to orange-red, depending on their crystal packing. nih.gov This tunability is crucial for applications in organic light-emitting diodes (OLEDs) and all-organic fluorescent phosphor layers. nih.gov The introduction of different substituents on the thiazole or pyridine ring can significantly influence the photophysical properties. nih.gov For instance, studies on 5-substituted 2-thiopyrimidines have demonstrated that even small changes in the substituent can lead to significant differences in their triplet excited state properties. nih.gov

In the realm of semiconductor research, thiazole-based polymers have shown potential as ambipolar semiconductors, capable of transporting both holes and electrons. researchgate.net This dual functionality is highly desirable for applications in organic field-effect transistors (OFETs) and other electronic devices. The development of new synthetic routes to create non-symmetrical thiazolo[5,4-d]thiazoles has further expanded the scope of these materials in applications such as chemosensors and solar cells. researchgate.net

Corrosion Inhibition Studies (Mechanistic and Theoretical Aspects)

The presence of heteroatoms (nitrogen and sulfur) and the aromatic rings in this compound make it an effective corrosion inhibitor for various metals, particularly in acidic environments. nih.gov Its protective action is attributed to its ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.

Adsorption Behavior on Metal Surfaces

The adsorption of this compound onto a metal surface can occur through a combination of physical and chemical interactions. The lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings, can be donated to the vacant d-orbitals of the metal, leading to the formation of a coordinate bond (chemisorption). researchgate.net Additionally, electrostatic interactions between the charged metal surface and the protonated inhibitor molecules can contribute to the adsorption process (physisorption).

The mode of adsorption is influenced by factors such as the nature of the metal, the corrosive environment, and the concentration of the inhibitor. nih.gov Density Functional Theory (DFT) calculations have been employed to investigate the adsorption mechanisms of similar pyridine-based molecules on various metal surfaces, such as copper and platinum. nih.govresearchgate.net These studies have shown that the orientation of the adsorbed molecule (vertical or flat) and the strength of the interaction depend on the specific metal and the functional used in the calculations. nih.gov The formation of self-assembled monolayers (SAMs) of such inhibitors can provide a highly effective protective coating. researchgate.net

Correlation with Electronic Structure and Molecular Properties for Inhibition Efficiency

The efficiency of a corrosion inhibitor is intrinsically linked to its electronic structure and molecular properties. Quantum chemical calculations, such as those based on DFT, are powerful tools for elucidating these relationships. researchgate.net Key parameters derived from these calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment, can provide insights into the inhibitor's performance.

A higher HOMO energy is associated with a greater ability of the molecule to donate electrons to the metal surface, enhancing its adsorption and inhibition efficiency. researchgate.net Conversely, a lower LUMO energy indicates a higher tendency to accept electrons from the metal. The energy gap (ΔE = ELUMO - EHOMO) is another important parameter; a smaller energy gap generally implies higher reactivity and potentially better inhibition. osti.gov

Theoretical studies have shown a strong correlation between these quantum chemical indices and the experimentally determined inhibition efficiencies of various heterocyclic compounds, including pyridine derivatives. researchgate.netosti.gov The distribution of the HOMO and LUMO orbitals across the molecule can also reveal the active sites for adsorption. researchgate.net For pyridine-based inhibitors, the HOMO is often localized on the pyridine ring, indicating that this part of the molecule is crucial for the interaction with the metal surface. researchgate.net

Table 2: Key Quantum Chemical Parameters and their Relation to Corrosion Inhibition Efficiency

Parameter Description Relationship to Inhibition Efficiency Reference
EHOMO Energy of the Highest Occupied Molecular Orbital Higher values generally correlate with better inhibition due to enhanced electron donation. researchgate.net
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Lower values indicate a greater ability to accept electrons from the metal. researchgate.net
ΔE (Energy Gap) Difference between ELUMO and EHOMO A smaller gap often suggests higher reactivity and potentially better inhibition. researchgate.netosti.gov
Dipole Moment Measure of the polarity of the molecule Higher dipole moments can enhance electrostatic interactions with the metal surface. -

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for 5-Carboxy-2-(2-thiazolyl)-pyridine

The advancement of applications for this compound heavily relies on the creation of efficient and adaptable synthetic routes. While current methods are effective, future research will likely focus on more sustainable and atom-economical strategies. The exploration of direct C-H bond functionalization, for instance, could provide a more streamlined approach to synthesizing substituted thiazolo[4,5-c]pyridines. researchgate.net

Other modern synthetic methodologies also present promising avenues. Microwave-assisted one-pot synthesis, for example, has been shown to be effective in creating novel 1,2,4-triazolo[4,3-a]pyridines and could be adapted for thiazole-pyridine derivatives. mdpi.com Additionally, the development of novel reaction sequences, such as those involving the cyclization of thiourea (B124793) derivatives with various reagents, can lead to a diverse range of functionalized thiazole-pyridine compounds. nih.gov The synthesis of 2-amino-5-substituted thiazoles from α-halo-substituted aldehydes is another area that warrants further investigation to expand the library of available precursors. researchgate.net

A comparative look at different synthetic approaches highlights the potential for optimization:

Synthetic MethodKey FeaturesPotential Advantages
C-H Functionalization Direct coupling reactions on the pyridine (B92270) or thiazole (B1198619) ring. researchgate.netReduces the need for pre-functionalized starting materials, leading to higher atom economy.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates. mdpi.comOffers rapid synthesis times and often improved yields.
Multi-component Reactions Combines three or more reactants in a single step to form a complex product.Increases efficiency and allows for the rapid generation of a library of derivatives.
Flow Chemistry Reactions are carried out in a continuously flowing stream.Enables precise control over reaction parameters, improved safety, and easier scalability.

Investigation of Advanced Coordination Architectures with this compound

The coordination chemistry of this compound and its analogs with various metal ions is a fertile ground for the discovery of new materials with unique properties. Future work in this area will likely focus on the rational design and synthesis of advanced coordination polymers and metal-organic frameworks (MOFs).

The versatility of pyridine- and carboxylate-containing ligands in forming diverse coordination networks is well-documented. For instance, the use of a flexible polycarboxylic acid containing a pyridine moiety has led to the synthesis of five new framework solids with Cd(II), Cu(II), Co(II), Mn(II), and Ni(II) ions, showcasing a variety of metal-ligand coordination schemes. rsc.org Similarly, the solvothermal reactions of Cd(OAc)2 and Zn(OAc)2 with a new pyridyl ligand have produced five different coordination polymers, including 2D networks and a novel 1D single-wall metal-organic nanotube. nih.gov These examples underscore the potential for creating a wide array of structures by systematically varying the metal ion, solvent system, and other reaction conditions. nih.govresearchgate.net

The ability of related ligands, such as 5-carboxy-2-(pyridin-3-yl)-1H-imidazole-4-carboxylate, to act as both terminal and bridging ligands, leading to the formation of one-dimensional coordination polymer chains, further highlights the structural possibilities. nih.gov The stabilization of these structures through intra- and interchain π-π stacking interactions can extend them into higher-dimensional networks. nih.gov Future research will likely explore how the specific placement of the thiazole, pyridine, and carboxylate groups in this compound influences the resulting topologies and properties of the coordination architectures.

Deeper Insights from Multiscale Computational Approaches for this compound Systems

Computational chemistry provides an invaluable tool for understanding and predicting the behavior of systems containing this compound. Future research will increasingly rely on multiscale computational approaches to gain deeper insights into their electronic structure, reactivity, and intermolecular interactions.

In silico docking studies have already proven useful in predicting the binding affinities of pyridine-based thiadiazole derivatives with biological targets like COX-2, with results that align well with in vivo anti-inflammatory activity. nih.gov Molecular dynamics simulations, extending over significant timescales, can further elucidate the dynamic interactions between these ligands and proteins, revealing the stability of hydrogen bonds and other key interactions. nih.gov

For materials applications, theoretical calculations can assist in the characterization of novel compounds. For example, in the study of thiazolo[5,4-d]thiazole (B1587360) derivatives for printable electronics, theoretical calculations have supported experimental NMR data for chemical shift assignments. researchgate.net This synergy provides a foundation for the future screening and prediction of properties for new materials. researchgate.net

Future computational work could involve:

High-throughput virtual screening to identify derivatives of this compound with optimal properties for specific applications.

Quantum mechanics/molecular mechanics (QM/MM) calculations to model reactions and interactions in complex environments, such as enzyme active sites or within the pores of MOFs.

Development of predictive models , such as CoForm, which uses cheminformatics to predict co-crystallization outcomes, can be adapted for designing new multi-component materials. core.ac.uk

Expansion into Emerging Areas of Chemical Research

The unique structural and electronic features of this compound make it a promising candidate for a variety of emerging research areas, most notably in supramolecular chemistry and chemical sensing.

Supramolecular Chemistry: The principles of molecular recognition and self-assembly are central to supramolecular chemistry. rsc.org Pyridine-coupled benzimidazoles have been shown to act as supramolecular gelators, with their gelation properties being responsive to specific metal ions. rsc.org This suggests that this compound, with its multiple coordination sites, could be designed to form stimuli-responsive gels or other complex supramolecular assemblies. The strategic placement of the pyridyl nitrogen has been shown to be crucial for these properties. rsc.org

Sensing Applications: The development of selective chemical sensors is a significant area of modern chemistry. nih.gov The ability of phosphonate (B1237965) cavitands to selectively bind N-methyl ammonium (B1175870) salts demonstrates the power of synthetic receptors in sensing. nih.gov Similarly, pyridine and thiazole-containing compounds are well-suited for the development of chemosensors. The coordination of metal ions can lead to changes in fluorescence or other spectroscopic signals, allowing for the detection of the target analyte. Future research could focus on designing derivatives of this compound that are highly selective for environmentally or biologically important ions or molecules.

Synergistic Integration of Experimental and Theoretical Methodologies for this compound Studies

The most rapid and insightful advances in the study of this compound systems will undoubtedly come from a close and synergistic integration of experimental and theoretical methodologies. This collaborative approach creates a powerful feedback loop where computational predictions guide experimental work, and experimental results serve to validate and refine theoretical models.

A prime example of this synergy is the combined experimental-theoretical NMR study of thiazolo[5,4-d]thiazole derivatives. researchgate.net In this work, theoretical calculations not only supported the assignment of experimental NMR signals but also provided a basis for future predictions. researchgate.net Similarly, in the development of new anti-inflammatory agents, in silico docking and molecular dynamics simulations have been used to rationalize and predict the in vivo activity of newly synthesized pyridine-based thiadiazole derivatives. nih.gov

Future integrated approaches could involve:

Using computational screening to identify promising synthetic targets with desirable electronic or binding properties.

Employing experimental techniques to synthesize and characterize these targets.

Using the experimental data to refine the computational models for greater predictive accuracy.

This iterative process will be instrumental in accelerating the discovery and development of new functional materials and molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-carboxy-2-(2-thiazolyl)-pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of thiazolo-pyridine derivatives often involves cyclization reactions between 2-aminopyridines and reagents like phosphorus oxychloride or carboxylic acids to form the thiazole ring . Continuous flow processes with precise control of temperature (e.g., 80–120°C) and reagent stoichiometry (1:1.2 molar ratio of precursor to cyclizing agent) are critical for high yields (>80%) and purity . Characterization via HPLC or LC-MS is recommended to monitor intermediates.

Q. How do substituents on the pyridine or thiazole rings affect the compound's reactivity in nucleophilic substitutions?

  • Methodological Answer : Substituent positions (e.g., 4- vs. 5-substitution on pyridine) significantly alter resonance and inductive effects. For instance, 4-substituted derivatives exhibit accelerated solvolysis rates due to enhanced resonance stabilization of transition states, as shown in Hammett correlation studies (ρ = -1.2 for 5-substituted vs. ρ = -2.1 for 4-substituted analogs) . IR and NMR spectroscopy can track electronic changes, while kinetic studies under varying pH (e.g., 3–9) reveal substituent-dependent reactivity profiles.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify carboxyl (C=O stretch at 1680–1720 cm⁻¹) and thiazole (C-S-C stretch at 640–680 cm⁻¹) groups .
  • ¹H/¹³C NMR : Pyridine protons resonate at δ 8.2–9.0 ppm; thiazole protons appear at δ 7.5–8.1 ppm .
  • HPLC : Use C18 columns with a mobile phase of acetonitrile/water (70:30) and 0.1% trifluoroacetic acid for retention time consistency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in substituent effect studies for thiazolo-pyridine derivatives?

  • Methodological Answer : Discrepancies in Hammett correlations (e.g., poor ρ values for 4-substituted derivatives) arise from mixed resonance/inductive contributions. Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can model electrostatic potential (ESP) surfaces to quantify resonance stabilization. For example, ESP maps show 4-substituted derivatives have 15–20% greater electron delocalization at reaction sites, aligning kinetic data with computed transition-state geometries .

Q. What strategies mitigate side reactions during functionalization of the carboxyl group in this compound?

  • Methodological Answer : Carboxyl group reactivity often leads to decarboxylation or esterification byproducts. Key strategies include:

  • Protecting Groups : Use tert-butyl or benzyl esters (introduced via DCC coupling) to stabilize the carboxyl moiety during thiazole ring modifications .
  • Low-Temperature Conditions : Conduct reactions at -20°C in anhydrous DMF to suppress thermal degradation .
  • In Situ Monitoring : Raman spectroscopy tracks carboxylate intermediate stability (e.g., 1590 cm⁻¹ band for COO⁻) .

Q. How can Hirshfeld surface analysis explain crystallographic packing anomalies in metal complexes derived from this compound?

  • Methodological Answer : Hirshfeld surfaces (HS) quantify intermolecular interactions (e.g., H-bonding, π-π stacking) that influence crystal lattice stability. For Cd(II) complexes, HS analysis revealed 42% H···O/N contacts and 28% π-π interactions, explaining deviations in unit cell parameters (e.g., 5–10% expansion in c-axis) compared to free ligands. Pair distribution function (PDF) studies further correlate packing anomalies with metal-ligand bond distortions .

Data Contradiction Resolution

Q. Why do some studies report divergent bioactivity outcomes for thiazolo-pyridine derivatives despite similar structural motifs?

  • Methodological Answer : Bioactivity discrepancies often stem from:

  • Conformational Flexibility : Molecular dynamics simulations (e.g., 100 ns trajectories) show that 5-carboxy substituents adopt multiple rotameric states, altering binding pocket accessibility .
  • Solubility Variability : Adjusting pH to 6.5–7.4 (physiological range) improves aqueous solubility (logP = 1.2–1.8) and reduces aggregation, as confirmed by dynamic light scattering (DLS) .

Synthetic Pathway Optimization

Q. What role do radical intermediates play in the functionalization of this compound, and how can they be controlled?

  • Methodological Answer : Radical reactions (e.g., thiol-ene click chemistry) enable C-S bond formation but require strict oxygen exclusion. Use AIBN (1 mol%) as an initiator in degassed DCM at 60°C, monitored by EPR spectroscopy to detect thiyl radicals (g = 2.005). Quenching with TEMPO (2 equiv.) suppresses overfunctionalization .

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